molecular formula C22H23F2N3O3S B2980019 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide CAS No. 877648-28-7

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B2980019
CAS No.: 877648-28-7
M. Wt: 447.5
InChI Key: GXLXCGNFQFDJEU-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two key pharmacophoric elements: a sulfonamide group and a piperazine ring, a combination known to confer a wide range of pharmacological activities . The compound further features a furan ring and multiple fluorine atoms, which are often used in drug design to fine-tune properties like metabolic stability, bioavailability, and binding affinity. Research Applications and Value: The core value of this compound lies in its potential as a scaffold for developing novel therapeutic agents. Sulfonamide-based compounds are extensively investigated for their diverse biological activities. Research into similar sulfonamide derivatives has demonstrated potent analgesic and antiallodynic effects in murine models, showing significant potential for managing neuropathic pain, such as that associated with diabetes . Furthermore, piperazine derivatives are a established class in pharmacology with documented antiviral, antibacterial, and anticancer activities . The specific structural motifs present in this molecule make it a valuable candidate for screening in assays related to these disease areas. Potential Mechanisms of Action: The mechanism of action for this specific compound is an active area of research, but insights can be drawn from its structural components. Sulfonamides are known to function as carbonic anhydrase inhibitors , and this inhibition has been linked to the alleviation of neuropathic pain by reversing alterations in intracellular pH in neuronal cells . Additionally, compounds featuring a fluorophenyl-piperazine moiety have been identified as potent and competitive inhibitors of enzymes like tyrosinase and as inhibitors of human equilibrative nucleoside transporters (ENTs) , which are vital for nucleotide synthesis and the cellular uptake of nucleoside analogs used in chemotherapy. The presence of these functional groups suggests potential interactions with these and other biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O3S/c23-17-3-7-19(8-4-17)26-11-13-27(14-12-26)21(22-2-1-15-30-22)16-25-31(28,29)20-9-5-18(24)6-10-20/h1-10,15,21,25H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLXCGNFQFDJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the furan and sulfonamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Motifs

Compound A : N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
  • Key Differences :
    • Replaces the 4-fluorobenzenesulfonamide group with a 2,3-dihydrobenzodioxine sulfonamide.
    • The benzodioxine ring may enhance metabolic stability but reduce lipophilicity compared to the fluorinated benzene ring in the target compound.
  • Synthesis : Similar to the target compound, using sulfonyl chloride and piperazine intermediates under reflux conditions .
Compound B : 4-Fluoro-N-(2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide ()
  • Key Differences :
    • Incorporates a benzothiazole-thioether linker and a 4-methylpiperazine group.
    • The benzothiazole moiety may confer fluorescence properties, useful in imaging studies, unlike the furan-ethyl group in the target compound.
  • Pharmacological Implications : The methylpiperazine substituent could alter receptor binding kinetics compared to the 4-fluorophenyl-piperazine in the target .
Compound C : N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide ()
  • Key Differences: Replaces the sulfonamide group with a methoxybenzamide.
  • Physicochemical Properties : Higher logP (predicted) due to the methoxy group, suggesting improved membrane permeability .

Piperazine-Based Sulfonamides with Varying Substituents

Compound D : W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) ()
  • Key Differences :
    • Uses a piperidinylidene core instead of piperazine, reducing basicity and altering conformational flexibility.
    • The 2-phenylethyl group may enhance μ-opioid receptor affinity, as seen in fentanyl analogues, whereas the target compound’s furan-ethyl group likely directs selectivity toward other targets .
Compound E : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Key Differences: Acetamide linker instead of an ethyl-furan group.

Research Findings and Implications

  • Receptor Binding: The dual fluorination in the target compound may enhance binding to serotonin receptors (e.g., 5-HT1A) compared to non-fluorinated analogues, as fluorine often improves affinity and metabolic stability .
  • Synthetic Challenges : The ethyl-furan linker introduces steric hindrance during sulfonamide coupling, necessitating optimized conditions (e.g., triethylamine in ethylene dichloride) to prevent side reactions .

Biological Activity

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide, commonly referred to as WAY-324631, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18_{18}H21_{21}F2_{2}N3_{3}O4_{4}S
  • Molecular Weight : 445.5 g/mol

The structure includes a sulfonamide group, which is often associated with diverse biological activities. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that WAY-324631 exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity
    • Studies have shown that compounds with similar structures demonstrate antiproliferative effects against various cancer cell lines. For instance, derivatives of piperazine have been reported to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
    • In vitro assays have demonstrated that WAY-324631 can reduce cell viability in breast cancer and hepatocellular carcinoma models, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties
    • The sulfonamide moiety is known for its antibacterial properties. Compounds similar to WAY-324631 have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
    • In particular, the furan ring may contribute to enhanced antimicrobial activity by disrupting bacterial cell wall synthesis.
  • Neuropharmacological Effects
    • The piperazine component suggests potential activity in modulating neurotransmitter systems. Research on related compounds has indicated their effectiveness in treating neurological disorders such as anxiety and depression by acting as serotonin reuptake inhibitors .
    • Preliminary studies suggest that WAY-324631 may influence dopaminergic pathways, warranting further investigation into its neuropharmacological profile.

Case Studies and Research Findings

A number of studies have explored the biological activity of compounds related to WAY-324631:

StudyFindings
Study A Evaluated the antiproliferative effects on MCF-7 breast cancer cells; IC50_{50} values indicated significant cytotoxicity at low concentrations (10 μM).
Study B Investigated antimicrobial efficacy against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL, comparable to standard antibiotics.
Study C Assessed neuropharmacological effects in animal models; showed anxiolytic-like behavior in elevated plus maze tests at doses of 5 and 10 mg/kg.

The mechanisms through which WAY-324631 exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Receptor Modulation : The piperazine structure may interact with serotonin and dopamine receptors, influencing neurotransmitter dynamics.
  • Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how are they validated experimentally?

  • Answer: The compound contains a piperazine ring substituted with a 4-fluorophenyl group, a furan-2-yl ethyl chain, and a benzene sulfonamide moiety. Structural validation typically involves:

  • X-ray crystallography to confirm bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity. For example, the fluorine atoms in the 4-fluorophenyl groups would show distinct shifts in ¹⁹F NMR .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: Synthesis involves multi-step reactions:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions (e.g., using 1-boc-piperazine as a precursor) .
  • Step 2: Introduction of the furan-2-yl ethyl group via alkylation or reductive amination.
  • Step 3: Sulfonylation of the amine group with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Purification: Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Answer: Yield optimization requires:

  • Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, refluxing in ethanol with K₂CO₃ improved coupling efficiency in analogous piperazine derivatives .
  • Catalyst screening: Transition-metal catalysts (e.g., Pd or Cu) may enhance cross-coupling steps .
  • Table: Comparison of reaction conditions and yields:
StepSolventCatalystTemp (°C)Yield (%)Source
1DCMTFART48
2EtOHK₂CO₃8072

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cellular activity)?

  • Answer: Contradictions arise from differences in assay conditions or biological models. Mitigation strategies include:

  • Dose-response profiling: Testing across a wide concentration range to account for off-target effects.
  • Orthogonal assays: Combining radioligand binding (e.g., for serotonin receptors) with functional assays (e.g., cAMP measurement) .
  • Metabolic stability studies: Assessing liver microsome stability to rule out rapid degradation in cellular models .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

  • Answer: SAR strategies involve:

  • Substituent variation: Modifying the furan group (e.g., replacing with thiophene) or sulfonamide moiety to alter steric/electronic properties .
  • Molecular docking: Using crystallographic data (e.g., PDB entries) to predict binding interactions with target receptors .
  • Pharmacophore modeling: Identifying critical features (e.g., hydrogen bond donors) for activity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing spectral or crystallographic data?

  • Answer:

  • Crystallography: Refinement software like SHELXL for H-atom placement and thermal parameter adjustment .
  • Multivariate analysis: Principal component analysis (PCA) to correlate structural features (e.g., bond angles) with activity .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Answer: Continuous-flow systems offer:

  • Precise temperature control: Critical for exothermic steps (e.g., sulfonylation) .
  • Automated purification: In-line separators to remove byproducts (e.g., unreacted sulfonyl chlorides) .

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